1-(2-Chlorophenyl)-N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine
Description
1-(2-Chlorophenyl)-N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine is a structurally complex amine featuring a 2-chlorophenyl group attached to an ethanamine backbone, which is further substituted with a (3,5-dimethylisoxazol-4-yl)methyl moiety. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C14H17ClN2O |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H17ClN2O/c1-9(12-6-4-5-7-14(12)15)16-8-13-10(2)17-18-11(13)3/h4-7,9,16H,8H2,1-3H3 |
InChI Key |
KTUUPQFQHNPAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogs in terms of substituents, heterocyclic cores, and functional groups. Below is a detailed analysis and tabulated comparison:
Key Structural and Functional Differences
Aromatic Substituents :
- The 2-chlorophenyl group in the target compound contrasts with derivatives bearing 4-chlorophenyl (e.g., oxadiazine derivatives in ) or 4-fluorophenyl (e.g., para-fluorofentanyl in ). The ortho-chloro substitution may enhance steric hindrance and electronic effects compared to para-substituted analogs .
- describes a compound with a 2-methoxyphenyl group, which introduces electron-donating properties distinct from the electron-withdrawing chloro substituent .
Heterocyclic Cores: The 3,5-dimethylisoxazole ring in the target compound differs from pyrazole (e.g., CAS 956199-27-2 in ) or benzimidazole cores (e.g., Flunitazene in ).
Functional Group Linkages: The N-((3,5-dimethylisoxazol-4-yl)methyl)ethan-1-amine linkage contrasts with thiourea-derived oxadiazines () or morpholinoethyl groups (). Such differences impact solubility, target affinity, and synthetic accessibility .
Comparative Data Table
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